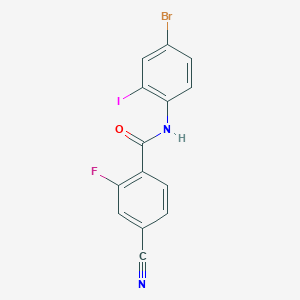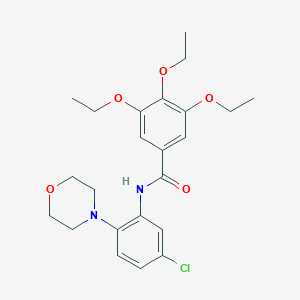![molecular formula C13H19IN2O3 B283290 2-{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B283290.png)
2-{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide, also known as carvedilol, is a non-selective beta-blocker that is widely used for the treatment of hypertension, heart failure, and angina. Carvedilol is a racemic mixture, which means it contains two enantiomers, S(-)-carvedilol and R(+)-carvedilol.
Wirkmechanismus
Carvedilol works by blocking the beta-adrenergic receptors in the heart, which reduces the heart rate and blood pressure. It also has antioxidant properties, which may help to prevent oxidative damage to the heart and other organs.
Biochemical and Physiological Effects:
Carvedilol has been shown to have a number of biochemical and physiological effects, including reducing the levels of circulating catecholamines, reducing the levels of proinflammatory cytokines, and improving endothelial function. It has also been shown to reduce the levels of oxidative stress markers and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
Carvedilol has several advantages for lab experiments, including its well-established safety profile, its availability in both racemic and enantiomerically pure forms, and its ability to cross the blood-brain barrier. However, 2-{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide has some limitations for lab experiments, including its low solubility in water, its potential for non-specific binding to proteins, and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the study of 2-{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide, including the development of more selective beta-blockers, the investigation of the role of 2-{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide in the treatment of other diseases, such as Parkinson's disease and Alzheimer's disease, and the development of new formulations of 2-{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide with improved solubility and bioavailability. Additionally, further research is needed to better understand the mechanism of action of 2-{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide and its potential for off-target effects.
Synthesemethoden
The synthesis of 2-{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide involves the reaction of 2,3,4-trimethoxybenzyl alcohol with 2-iodo-5-nitrobenzoic acid to produce 2-iodo-4-(2,3,4-trimethoxybenzyl)-5-nitrobenzoic acid. The nitro group is then reduced to an amino group using sodium dithionite, followed by the reaction with isopropylamine to produce 2-iodo-4-[(isopropylamino)methyl]-5-nitrobenzoic acid. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas, followed by the reaction with 6-methoxy-2-chloroacetyl chloride to produce 2-{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide.
Wissenschaftliche Forschungsanwendungen
Carvedilol has been extensively studied for its potential therapeutic effects on cardiovascular diseases, such as hypertension, heart failure, and angina. It has been shown to improve left ventricular function, reduce mortality, and prevent the progression of heart failure. Carvedilol has also been studied for its potential use in the treatment of other diseases, such as Parkinson's disease, Alzheimer's disease, and cancer.
Eigenschaften
Molekularformel |
C13H19IN2O3 |
|---|---|
Molekulargewicht |
378.21 g/mol |
IUPAC-Name |
2-[2-iodo-6-methoxy-4-[(propan-2-ylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C13H19IN2O3/c1-8(2)16-6-9-4-10(14)13(11(5-9)18-3)19-7-12(15)17/h4-5,8,16H,6-7H2,1-3H3,(H2,15,17) |
InChI-Schlüssel |
CEMAZDRHIBBWOR-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=CC(=C(C(=C1)I)OCC(=O)N)OC |
Kanonische SMILES |
CC(C)NCC1=CC(=C(C(=C1)I)OCC(=O)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283207.png)
![2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283208.png)
![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide](/img/structure/B283211.png)



![N-benzyl-2-[4-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B283216.png)
![N-benzyl-2-[5-bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide](/img/structure/B283218.png)
![N-[4-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)phenyl]-2-methylpropanamide](/img/structure/B283221.png)
![N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B283223.png)
![2-[2-({[1-(1-Adamantyl)ethyl]amino}methyl)-4-bromophenoxy]acetamide](/img/structure/B283224.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B283225.png)
![2-{[4-(Benzyloxy)-3-ethoxy-5-iodobenzyl]amino}ethanol](/img/structure/B283230.png)
![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283235.png)